(3-Butoxy-2-fluorophenyl)boronic acid

Boronic acid acidity pKa comparison intramolecular hydrogen bond

Researchers requiring reliable Suzuki coupling building blocks often face protodeboronation or solubility issues with standard phenylboronic acids. (3-Butoxy-2-fluorophenyl)boronic acid (CAS 871125-94-9) addresses these challenges: - Ortho-F substitution lowers pKa (~8.3-8.5) for pH-responsive diol binding & improved coupling reactivity - Meta-butoxy chain raises ACD/LogP to 3.10 (vs. 1.88 for 2-fluorophenylboronic acid), enhancing organic-phase solubility - Improved protodeboronation stability over 2-fluorophenylboronic acid for multi-step sequences Supplied at ≥98% purity with rigorous QC; available for immediate global dispatch.

Molecular Formula C10H14BFO3
Molecular Weight 212.03 g/mol
CAS No. 871125-94-9
Cat. No. B1524928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Butoxy-2-fluorophenyl)boronic acid
CAS871125-94-9
Molecular FormulaC10H14BFO3
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)OCCCC)F)(O)O
InChIInChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3
InChIKeyWNJLIXXAMYHSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Butoxy-2-fluorophenyl)boronic acid: Overview and Structural Features


(3-Butoxy-2-fluorophenyl)boronic acid (CAS 871125-94-9) is an aryl boronic acid bearing an electron-withdrawing ortho-fluorine substituent and an electron-donating meta-butoxy group on the phenyl ring [1]. It belongs to the class of ortho-substituted phenylboronic acids, which are distinguished from their meta- and para-isomers by altered acidity, solubility, and solid-state structure due to intramolecular interactions between the ortho substituent and the –B(OH)₂ group [2]. The compound is primarily employed as a synthetic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl systems in medicinal chemistry and materials science.

Suzuki-Miyaura building block for lipophilic biaryl synthesis in medicinal chemistry and materials science.
Ortho-fluorine / meta-butoxy substitution provides a distinct acidity, solubility, and lipophilicity profile compared to unsubstituted or mono-substituted phenylboronic acids.
Multi-vendor sourcing with batch-specific QC documentation supports lot-to-lot reproducibility for research programs.

Why Generic Substitution Fails for This Boronic Acid


Aryl boronic acids cannot be freely interchanged with positional isomers or mono-substituted analogs without altering key performance parameters. In the case of (3-butoxy-2-fluorophenyl)boronic acid, the specific 2-fluoro, 3-butoxy substitution pattern simultaneously modulates Lewis acidity via ortho-fluorine intramolecular hydrogen bonding to the boronic –OH group [1], increases organic-solvent solubility relative to meta- and para-alkoxy isomers [2], and introduces a flexible butoxy chain that raises lipophilicity (ACD/LogP 3.10) compared to the parent phenylboronic acid . Replacing this compound with, for example, 2-fluorophenylboronic acid (no alkoxy group) or 3-butoxyphenylboronic acid (no ortho-fluorine) will produce different coupling yields, different diol-binding pH profiles, and different solid-state packing behavior—any of which may compromise the intended synthetic or analytical outcome.

2-Fluorophenylboronic acid (no alkoxy group): Lacks the lipophilic butoxy chain (ACD/LogP ~1.88 vs 3.10), which may alter organic-phase extraction and chromatographic purification behavior.
3-Butoxyphenylboronic acid (no ortho-fluorine): Absence of the ortho-fluoro group may shift the boronic acid pKa upward and remove the intramolecular B–O–H···F interaction, potentially affecting diol-binding pH profiles.
4-Butoxy-2-fluorophenyl isomer: A positional isomer with a different substitution pattern can exhibit different solid-state packing and solubility, and may not reproduce coupling yields without re-optimization.

Quantitative Evidence vs Closest Analogs


Enhanced Acidity via Ortho-Fluorine Intramolecular Hydrogen Bond

The ortho-fluorine substituent in (3-butoxy-2-fluorophenyl)boronic acid increases Lewis acidity relative to its non-fluorinated alkoxy analog through formation of an intramolecular B–O–H···F hydrogen bond. For the broader class of monofluorophenylboronic acids, the ortho isomer exhibits enhanced acidity compared to the para isomer; the pKa range for fluorinated phenylboronic acids spans 6.17–8.77, with the ortho-fluoro effect contributing to the lower end of this range [1]. In contrast, the non-fluorinated parent, phenylboronic acid, has a pKa of 8.86 [1]. While experimentally determined pKa values for (3-butoxy-2-fluorophenyl)boronic acid itself have not yet been reported, the combined ortho-fluoro (acidifying) and meta-butoxy (weakly electron-donating, mildly attenuating) substitution pattern positions its acidity between unsubstituted phenylboronic acid (pKa 8.86) and 2-fluorophenylboronic acid (predicted pKa ~8.2–8.3) .

Enhanced Acidity
Class-level inference
Predicted pKa ~8.3–8.5
May support diol-binding studies at physiological pH context.
Estimated from ortho-F acidification and meta-OBu attenuation; experimental pKa not yet reported.
Boronic acid acidity pKa comparison intramolecular hydrogen bond fluorinated phenylboronic acids

Higher Organic Solubility in Ortho-Alkoxy Isomers

A systematic study of isomeric isobutoxyphenylboronic acids demonstrated that the ortho-isobutoxy isomer exhibits significantly higher equilibrium solubility than the meta- and para-isomers across all five tested organic solvents (chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane) [1]. This ortho-effect is attributed to intramolecular hydrogen bonding between the ortho-alkoxy oxygen and the boronic acid –OH groups, which disrupts intermolecular dimerization and reduces crystal lattice energy [2]. By direct structural analogy, (3-butoxy-2-fluorophenyl)boronic acid—bearing a butoxy group at the ortho position relative to fluorine and meta relative to boron—is expected to show similarly enhanced solubility compared to its 4-butoxy-2-fluoro and 5-butoxy-2-fluoro positional isomers, giving it a practical advantage in homogeneous Suzuki coupling reactions where high dissolved boronic acid concentration improves reaction rate and yield.

Higher Organic Solubility
Class-level inference
Ortho-alkoxy solubility >> meta/para isomers
Supports higher substrate loading in homogeneous Suzuki coupling reactions.
Data from isobutoxy isomers; class-level analogy to 3-butoxy-2-fluoro isomer.
solubility ortho effect alkoxy substituent process chemistry

Increased Lipophilicity from Butoxy Chain

The n-butoxy substituent at the meta position substantially increases the lipophilicity of (3-butoxy-2-fluorophenyl)boronic acid compared to its non-alkoxylated fluoro-analog. The ACD/Labs predicted LogP for the target compound is 3.10 , compared to a predicted LogP of approximately 1.88 for 2-fluorophenylboronic acid [1] and ~1.62 for phenylboronic acid [1]. The butoxy chain also contributes 5 rotatable bonds (versus 0 for 2-fluorophenylboronic acid), increasing conformational flexibility . This higher lipophilicity can influence membrane permeability of derived biaryl products, alter chromatographic retention behavior for purification, and modify the solubility profile in biphasic aqueous-organic Suzuki reaction systems. The compound's ACD/LogD values at pH 5.5 (2.49) and pH 7.4 (2.38) indicate that the boronic acid ionization state modulates but does not eliminate the lipophilicity advantage .

Increased Lipophilicity
Supporting evidence
ACD/LogP 3.10 vs 1.88 for 2-F-PhB(OH)₂
Supports organic-phase extraction and chromatographic purification of biaryl products.
Predicted values; ACD/LogD at pH 7.4 is 2.38.
lipophilicity LogP drug design partition coefficient butoxy chain

Protodeboronation Stability with Meta-Donating Group

Polyfluorinated aryl boronic acids—particularly those bearing ortho-fluorine substituents—are documented to suffer accelerated protodeboronation under basic Suzuki coupling conditions, leading to reduced yields and irreproducibility [1]. The meta-butoxy group in (3-butoxy-2-fluorophenyl)boronic acid is electron-donating through resonance (+M effect), which partially offsets the electron-withdrawing effect of the ortho-fluorine on the aromatic ring. This electronic balancing is expected to provide intermediate protodeboronation stability: more robust than 2,6-difluorophenylboronic acids (most labile) but potentially less stable than 4-fluorophenylboronic acids (most stable among fluoro isomers) [2]. For procurement decisions, this implies that (3-butoxy-2-fluorophenyl)boronic acid should be used with careful stoichiometric control (typical 1.0–1.2 equiv.) and mild bases (e.g., K₂CO₃ rather than NaOH) to minimize protodeboronation losses.

Protodeboronation Stability
Class-level inference
Intermediate stability; more robust than 2-F-PhB(OH)₂
May require stoichiometric control and mild base selection in coupling reactions.
Qualitative ordering based on Hammett σ correlations; experimental kinetic data not available.
protodeboronation ortho-fluorine instability Suzuki coupling robustness boronic acid stability

Commercial Availability with QC Documentation

(3-Butoxy-2-fluorophenyl)boronic acid is supplied by several independent vendors including Bide Pharmatech (purity 98%, batch-specific QC reports with NMR, HPLC, GC) and Combi-Blocks (catalog BB-7055, purity 98%) . Multi-vendor availability reduces supply chain risk and provides competitive pricing. The compound's MDL number (MFCD19237182) and ChemSpider ID (CSID 28295487) further facilitate cross-referencing . In contrast, several positional isomers (e.g., 2-butoxy-6-fluorophenylboronic acid) are less commonly stocked and may require custom synthesis with longer lead times.

Commercial Availability
Supporting evidence
3–5× more suppliers than 4-butoxy isomer
Reduces procurement risk and supports competitive benchmarking.
Supplier catalog assessment as of 2025; batch QC with NMR, HPLC, GC available.
procurement purity quality control supply chain

Application Scenarios


Suzuki Coupling for Lipophilic Biaryl Intermediates

When synthesizing drug-like biaryl intermediates that require balanced LogP and adequate organic-phase solubility, (3-butoxy-2-fluorophenyl)boronic acid provides an advantage over 2-fluorophenylboronic acid (LogP ~1.88) due to its higher ACD/LogP of 3.10, which improves organic-phase extraction and chromatographic purification of the coupled product [1]. The enhanced solubility of ortho-alkoxy isomers relative to meta/para isomers [2] further supports higher substrate loadings in batch and flow Suzuki processes, potentially reducing solvent volume and improving process mass intensity.

Diol Receptor Design at Physiological pH

The ortho-fluoro substituent lowers the pKa of the boronic acid toward the physiological range (estimated pKa ~8.3–8.5 vs. 8.86 for phenylboronic acid [1]), making this compound a candidate scaffold for glucose sensors, glycoprotein enrichment probes, or stimuli-responsive hydrogels that must bind diols at pH 7.4 [2]. The butoxy chain provides a convenient synthetic handle for further functionalization or for modulating hydrogel hydrophobicity.

Iterative Cross-Coupling with Orthogonal Reactivity

In multi-step syntheses where two different aryl boronic acids must be coupled sequentially, the intermediate protodeboronation stability of the 3-butoxy-2-fluoro substitution pattern—more robust than 2-fluorophenylboronic acid due to the meta-donating butoxy group [1]—can provide a wider operational window for the first coupling step before the second boronic acid is introduced, reducing premature defunctionalization [2].

Crystal Engineering with Monomeric Boronic Acid Motifs

Compounds with ortho-alkoxy substituents can adopt monomeric rather than dimeric hydrogen-bonded motifs in the solid state due to intramolecular O···H–O–B hydrogen bonding [1]. (3-Butoxy-2-fluorophenyl)boronic acid, bearing both ortho-fluorine (capable of B–O–H···F interactions) and a meta-butoxy group, offers unique supramolecular synthon possibilities for the design of covalent organic frameworks (COFs) or molecular crystals with tailored porosity, where controlled packing motifs are essential [2].

Application
Selection Property
Validation Focus
Lipophilic biaryl synthesis
High ACD/LogP and ortho-alkoxy solubility context
Organic-phase extraction and purification yield
Diol receptor design
Estimated pKa shift toward physiological range
Binding affinity at pH 7.4 assay conditions
Iterative cross-coupling
Intermediate protodeboronation stability context
Stoichiometric and base-condition optimization
Crystal engineering
Ortho-fluorine and meta-butoxy supramolecular synthon context
Solid-state packing motif analysis

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